

Givinostat Clinical Trial Outcomes: A Meta-Analysis for Researchers

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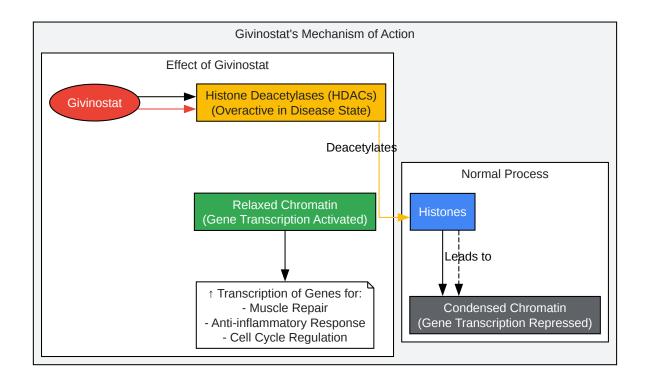
Compound of Interest		
Compound Name:	Givinostat hydrochloride	
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Givinostat, an orally administered histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent for several genetic and myeloproliferative disorders. By modulating the epigenetic landscape, Givinostat targets the underlying pathophysiology of diseases such as Duchenne muscular dystrophy (DMD), Becker muscular dystrophy (BMD), and polycythemia vera (PV).[1][2][3] This guide provides a meta-analysis of key clinical trial outcomes for Givinostat, offering researchers a comparative overview of its efficacy, safety, and mechanism of action, supported by experimental data.

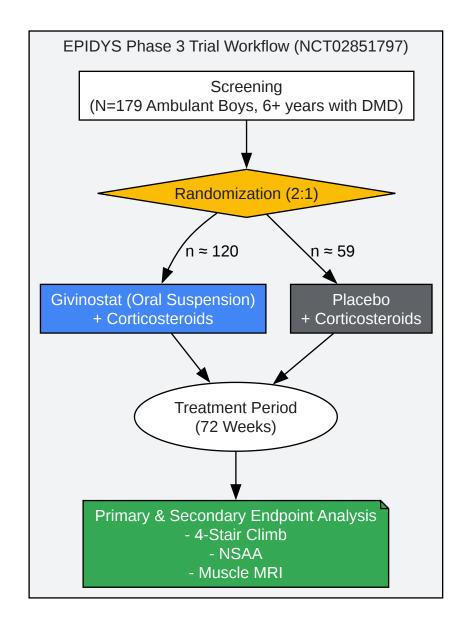
Mechanism of Action

Givinostat functions by inhibiting class I and II histone deacetylases (HDACs).[1] In healthy cells, HDACs regulate gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. In certain diseases, HDACs can be overactive.[4] By inhibiting these enzymes, Givinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure. This allows for the transcription of genes involved in crucial cellular processes such as muscle repair, anti-inflammatory responses, and cell cycle control.[5][6] This multi-targeted approach has the potential to address the complex pathological cascades in various diseases.[5] For instance, in DMD, it aims to reduce inflammation and fibrosis while promoting muscle regeneration.[5][7] In polycythemia vera, it is believed to slow the abnormal growth of erythrocytes by reducing mutant JAK2 concentrations.









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